An In-depth Technical Guide to 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine. This molecule incorporates two key pharmacophores: the 1,3,4-oxadiazole ring and a piperidine moiety, both of which are prevalent in a wide range of biologically active compounds. This guide will delve into the synthesis, physicochemical characteristics, and potential pharmacological relevance of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Convergence of Two Privileged Scaffolds
The quest for novel therapeutic agents often involves the strategic combination of well-established pharmacophores to create new molecular entities with enhanced or novel biological activities. The structure of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine is a prime example of this approach, uniting the 1,3,4-oxadiazole nucleus with a piperidine ring.
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it an attractive scaffold in drug design.
The piperidine ring is another ubiquitous feature in many pharmaceuticals, contributing to improved pharmacokinetic properties such as solubility and bioavailability.[3] The combination of these two moieties in 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine suggests a molecule with potential for a broad range of biological activities.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄O | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| SMILES | NC1=NN=C(C2CCN(C)CC2)O1 | [4] |
| CAS Number | 7659-03-2 | [4] |
| Topological Polar Surface Area (TPSA) | 68.18 Ų | [4] |
| Predicted LogP | 0.461 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Note: Some physicochemical properties are predicted values and should be confirmed experimentally.
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method involves the cyclization of a semicarbazone derivative. The proposed synthesis of the target compound would likely proceed via the following two steps:
-
Formation of the Semicarbazone: Reaction of 1-methylpiperidine-4-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate.
-
Oxidative Cyclization: The resulting semicarbazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A variety of oxidizing agents can be employed for this step, with iodine in the presence of a base being a common and effective choice.[7]
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)methanone semicarbazone
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To a solution of 1-methylpiperidine-4-carbaldehyde (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated product and wash with cold ethanol.
-
Dry the product under vacuum to obtain the semicarbazone intermediate.
Step 2: Synthesis of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
-
Suspend the semicarbazone intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add iodine (1.2 eq) and a base like sodium bicarbonate or pyridine.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the methyl group on the piperidine nitrogen, the protons on the piperidine ring, and the amine protons.
-
¹³C NMR: The spectrum should show distinct signals for the carbons of the 1,3,4-oxadiazole ring, the piperidine ring, and the methyl group. The chemical shifts of the oxadiazole carbons are typically in the range of 150-165 ppm.[8]
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound (182.22 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), and C-O-C stretching (around 1020-1250 cm⁻¹) would be expected.
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Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Potential Biological Activities and Therapeutic Applications
The combination of the 1,3,4-oxadiazole and piperidine moieties suggests that 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine could exhibit a range of pharmacological activities. While specific biological data for this compound is not yet available, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial Activity
Numerous derivatives of 1,3,4-oxadiazole have demonstrated potent antibacterial and antifungal properties.[1][9] The piperidine moiety is also present in many antimicrobial agents.[2] Therefore, it is plausible that the target compound could exhibit activity against various pathogenic microorganisms.
Proposed Experimental Workflow for Antimicrobial Screening:
Caption: Proposed workflow for evaluating the antimicrobial activity of the target compound.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a component of several compounds with demonstrated anticancer activity, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[9] The potential of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine as an anticancer agent warrants investigation against a panel of cancer cell lines.
Logical Relationship for Anticancer Evaluation:
Caption: Logical flow for the evaluation of anticancer potential.
Other Potential Applications
Derivatives of 1,3,4-oxadiazole have also been explored for their anti-inflammatory, analgesic, and anticonvulsant properties. The presence of the piperidine moiety could modulate the central nervous system activity of the molecule.
Safety and Toxicology
Specific toxicological data for 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine is not available. However, based on the general safety profile of related heterocyclic compounds, certain precautions should be taken. Many amino-substituted heterocyclic compounds can cause skin and eye irritation.[10] Piperidine and its derivatives can have moderate acute oral toxicity.[11] A thorough safety assessment, including acute toxicity studies, should be conducted before extensive biological evaluation.
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion and Future Directions
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure suggests the potential for a wide range of biological activities. Future research should focus on the following areas:
-
Optimization of the synthetic protocol to achieve high yields and purity.
-
Comprehensive experimental characterization of its physicochemical properties.
-
Systematic biological screening to identify its primary pharmacological activities.
-
In-depth mechanism of action studies for any identified biological activities.
-
Thorough toxicological evaluation to establish its safety profile.
This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule and unlock its full therapeutic potential.
References
-
National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. 2016. Available from: [Link]
- Siddiqui N, et al. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(1):351-356.
-
PubChem. 2-Amino-1,3,4-oxadiazole. Available from: [Link]
-
SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences. 2020;56. Available from: [Link]
-
Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. 2024;40(3). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
-
Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(5), 558–573. Available from: [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). piperidine-derived sulfonamides as antidiabetic agents. PLoS ONE, 10(3), e0119875.
-
Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available from: [Link]
-
Al-Omar, M. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC chemistry, 14(1), 23. Available from: [Link]
-
Bentham Science. Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
- Kumar, V., & Kumar, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4935-4959.
-
ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]
- International Journal of Pharmaceutical Sciences and Research.
- Mishra, P., Joshi, G. K., Shakya, A. K., Agrawal, R. K., & Patnaik, G. K. (1992). Pharmacological screening of few new 2-(substituted acetyl) amino-5-alkyl-1,3,4-oxadiazoles. Indian journal of physiology and pharmacology, 36(4), 247–250.
-
PubChemLite. 5-(piperidin-4-yl)-1,3,4-oxadiazol-2-amine dihydrochloride. Available from: [Link]
- Pharmaceutical Innovations. recent updates on chemistry and pharmacological aspects of 1, 3, 4-oxadiazole scaffold. 2017;6(7, Part B):93.
-
ResearchGate. Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. Available from: [Link]
-
PubChem. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. Available from: [Link]
- Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2011). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1135.
-
SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]
- Research and Reviews: Journal of Pharmaceutical and Biological Sciences.
-
PubChem. N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. Available from: [Link]
-
The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link]
-
Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]
-
SpectraBase. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
-
SpectraBase. (5-Phenyl-[4][10][11]oxadiazol-3-yl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. scielo.br [scielo.br]
- 4. chemscene.com [chemscene.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
